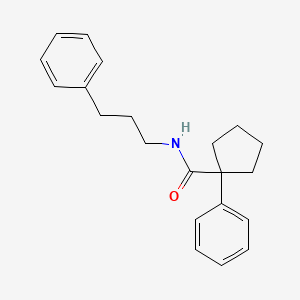
1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide is a versatile chemical compound with a unique structure that holds immense potential for scientific research. This compound is utilized in various fields such as drug development, material science, and organic synthesis. Its distinctive molecular configuration makes it a valuable asset in advancing scientific discoveries.
準備方法
The synthesis of 1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide involves several steps, typically starting with the preparation of cyclopentane-1-carboxylic acid. This acid is then reacted with phenylpropylamine under specific conditions to form the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-Phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used in organic synthesis to create complex molecules.
Biology: It serves as a tool for studying biological processes and interactions.
Industry: It is used in material science for developing new materials with specific properties.
作用機序
The mechanism by which 1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
1-Phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide can be compared with other similar compounds, such as N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide. While both compounds share structural similarities, their unique functional groups and configurations result in different properties and applications. The uniqueness of this compound lies in its specific molecular structure, which provides distinct advantages in certain research and industrial contexts .
Conclusion
This compound is a compound with significant potential across various scientific fields. Its unique structure and versatile reactivity make it a valuable tool for researchers and industry professionals alike. As scientific research continues to advance, the applications and understanding of this compound are likely to expand, further highlighting its importance.
生物活性
1-Phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The molecular formula for this compound is C21H25NO, and it exhibits a unique structure that may influence its interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific enzymes or receptors, impacting critical signaling pathways involved in disease processes.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of pharmacological activities, including:
- Anti-inflammatory effects : Potential inhibition of pro-inflammatory cytokines.
- Antioxidant properties : Scavenging free radicals and reducing oxidative stress.
- Antimicrobial activity : Inhibition of bacterial growth and biofilm formation.
Study on Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory potential of various derivatives of cyclopentane carboxamides, including this compound. The results demonstrated significant inhibition of TNF-alpha production in macrophages, suggesting a promising avenue for treating inflammatory diseases .
Antioxidant Activity Assessment
In a comparative study assessing the antioxidant capabilities of several compounds, this compound exhibited a notable ability to reduce lipid peroxidation in vitro. This was measured using the thiobarbituric acid reactive substances (TBARS) assay, where lower TBARS levels indicated effective antioxidant activity .
Antimicrobial Efficacy
A recent investigation focused on the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for several pathogens, revealing that this compound had significant inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus .
Data Table: Biological Activity Summary
特性
IUPAC Name |
1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c23-20(22-17-9-12-18-10-3-1-4-11-18)21(15-7-8-16-21)19-13-5-2-6-14-19/h1-6,10-11,13-14H,7-9,12,15-17H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEILLJOQSXWDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














